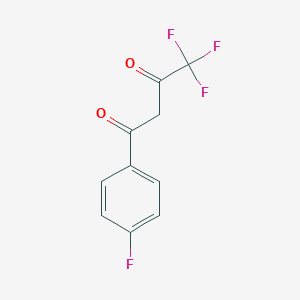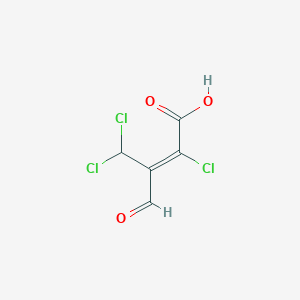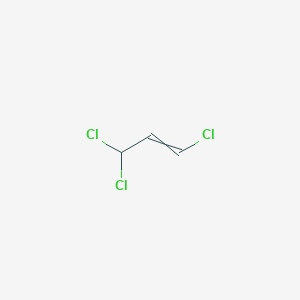
1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone
Übersicht
Beschreibung
1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its two hydroxyl groups and an isopropyl group attached to a phenyl ring, making it a versatile reagent in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,4-dihydroxyacetophenone with 2-bromopropane in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in dichloromethane at 50°C under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone is widely used in scientific research due to its versatile chemical properties. Some notable applications include:
Wirkmechanismus
The mechanism of action of 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone involves its interaction with molecular targets such as HSP90, a heat shock protein involved in protein folding and stabilization . By inhibiting HSP90, the compound can disrupt the function of various client proteins, leading to potential therapeutic effects in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone can be compared with other similar compounds, such as:
- 1-(2,4-Dihydroxy-3-propylphenyl)ethanone
- 2’,4’,6’-Trihydroxyacetophenone Monohydrate
- 1,1’-(4,6-Dihydroxy-1,3-phenylene)diethanone
- 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone
- 1-(2,4-Dihydroxy-3-methylphenyl)ethanone
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The presence of the isopropyl group in this compound imparts unique reactivity and potential biological activity .
Eigenschaften
IUPAC Name |
1-(2,4-dihydroxy-5-propan-2-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-6(2)8-4-9(7(3)12)11(14)5-10(8)13/h4-6,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIAXNACMLJXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647248 | |
| Record name | 1-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747414-17-1 | |
| Record name | 1-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














